molecular formula C27H22FN5O2 B11133045 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11133045
M. Wt: 467.5 g/mol
InChI Key: SJQIBMMWOXVOPW-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex heterocyclic compound It belongs to the class of dipyrido[1,2-a:2’,3’-d]pyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step reactions. One common method starts with the condensation of 4-fluorobenzylamine with a suitable pyrimidine derivative under reflux conditions. This is followed by cyclization and subsequent functional group modifications to introduce the imino and carboxamide functionalities. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-fluorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated as a potential inhibitor of enzymes like poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.

    Industry: Potential use in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes involved in DNA repair. For example, as a PARP inhibitor, it binds to the active site of the enzyme, preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death.

Properties

Molecular Formula

C27H22FN5O2

Molecular Weight

467.5 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H22FN5O2/c28-20-11-9-19(10-12-20)17-33-24(29)21(26(34)30-14-13-18-6-2-1-3-7-18)16-22-25(33)31-23-8-4-5-15-32(23)27(22)35/h1-12,15-16,29H,13-14,17H2,(H,30,34)

InChI Key

SJQIBMMWOXVOPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)F

Origin of Product

United States

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